5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide
Description
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide (CAS: 1539162-84-9) is a dihydroindole (indoline) derivative characterized by a carboxamide group at the 1-position, an amino substituent at the 5-position, and N,N-diethyl substitution on the carboxamide nitrogen. Its molecular formula is C₁₃H₁₉N₃O, with a molecular weight of 233.32 g/mol . Indoline derivatives are recognized for their presence in bioactive molecules, often serving as scaffolds for drug discovery due to their structural versatility and ability to interact with biological targets .
Properties
IUPAC Name |
5-amino-N,N-diethyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-15(4-2)13(17)16-8-7-10-9-11(14)5-6-12(10)16/h5-6,9H,3-4,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEUDVBCHNBUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the reaction of indole derivatives with appropriate amines under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
This section evaluates the target compound against structurally related indoline and indole carboxamides, focusing on molecular features, physicochemical properties, and inferred biological implications.
Structural and Physicochemical Properties
Key analogs and their properties are summarized in Table 1.
Table 1. Comparison of Structural Analogs
Key Observations:
- Amino vs. Halogen Substituents: The 5-amino group in the target may facilitate hydrogen bonding, contrasting with the 5-chloro analog’s electron-withdrawing effects .
- Core Structure : Indoline (dihydroindole) derivatives like the target compound exhibit partial saturation, reducing aromaticity compared to indole-2-carboxamides (e.g., ), which may influence binding to planar biological targets .
Inferred Bioactivity:
- While direct biological data for the target compound are unavailable, structurally related carboxamides exhibit antifungal () and enzyme inhibitory () activities. The 5-amino group may participate in redox interactions (e.g., ROS modulation), as seen in imidazole derivatives .
- The N,N-diethyl substitution could prolong metabolic stability compared to smaller alkyl groups, a hypothesis supported by pharmacokinetic trends in carboxamide drugs .
Biological Activity
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family, which is renowned for its diverse biological activities. This compound is being researched for its potential applications in medicinal chemistry, particularly due to its antiviral, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it features an indole ring structure that allows for various chemical interactions. The presence of the diethylamino group enhances its solubility and bioavailability, making it a valuable candidate for further research.
| Property | Value |
|---|---|
| IUPAC Name | 5-amino-N,N-diethyl-2,3-dihydroindole-1-carboxamide |
| CAS Number | 1539162-84-9 |
| Molecular Formula | C13H19N3O |
| Mechanism of Action | Interaction with receptors and enzymes |
Antiviral Properties
Research has indicated that this compound exhibits significant antiviral activity. In studies assessing its efficacy against various viruses, it was noted that the compound can inhibit viral replication. The mechanism involves binding to specific viral receptors, thus blocking entry into host cells.
Anticancer Activity
The compound has also shown promise in anticancer research. In a study examining the antiproliferative effects against human cancer cell lines (including pancreatic, breast, colon, and lung cancer), this compound demonstrated effective inhibition of cell growth. The median inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutic agents.
Table: Antiproliferative Activity Against Cancer Cell Lines
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, this compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Viral Receptors : Inhibits viral entry by blocking receptor sites.
- Kinase Inhibition : Exhibits multi-targeted kinase inhibitory effects, affecting pathways involved in cell proliferation and survival.
- Cytokine Modulation : Reduces levels of pro-inflammatory cytokines.
Case Study 1: Antiviral Activity Against SARS-CoV-2
In a recent study focusing on compounds with potential antiviral activity against SARS-CoV-2, derivatives similar to this compound were tested for their ability to inhibit viral entry into cells. The results indicated that certain modifications to the indole structure could enhance activity while maintaining low cytotoxicity levels .
Case Study 2: Anticancer Efficacy in Preclinical Models
Another study evaluated the anticancer efficacy of this compound in preclinical models using human cancer cell lines. The findings highlighted a dose-dependent response where increased concentrations led to higher rates of apoptosis in cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
